Physicochemical Property Differentiation: LogP and TPSA Values Define Unique Compound Profile
The target compound, 6-amino-3-methylpyridine-2-carbonitrile, exhibits a LogP of 0.8439 and a topological polar surface area (TPSA) of 62.7 Ų . In contrast, the positional isomer 6-amino-2-methylpyridine-3-carbonitrile (CAS 183428-90-2) has a predicted LogP of approximately 0.62 (estimated based on structural differences) and a similar TPSA but with altered hydrogen bonding potential due to the different nitrile position [1]. This LogP difference of ~0.22 units, while modest, can significantly impact compound solubility and membrane permeability in cell-based assays, potentially altering cellular uptake and observed bioactivity. The zero rotatable bonds in both compounds limit conformational flexibility, but the distinct electronic distribution conferred by the substitution pattern affects intermolecular interactions.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.8439 |
| Comparator Or Baseline | 6-amino-2-methylpyridine-3-carbonitrile (estimated LogP ~0.62) |
| Quantified Difference | Approximately +0.22 logP units higher |
| Conditions | Predicted values based on molecular structure and vendor data |
Why This Matters
Higher LogP values correlate with increased membrane permeability, which is critical for cell-based assays and intracellular target engagement in drug discovery programs.
- [1] ChemSrc. (2018). 6-Amino-2-methylnicotinonitrile (CAS 183428-90-2). Retrieved April 21, 2026, from https://m.chemsrc.com View Source
